(3-((二甲氨基)甲基)-5-氟苯基)甲醇

描述

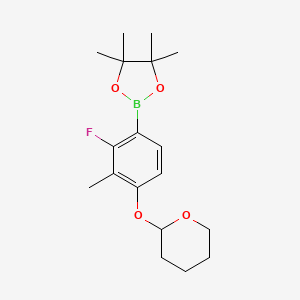

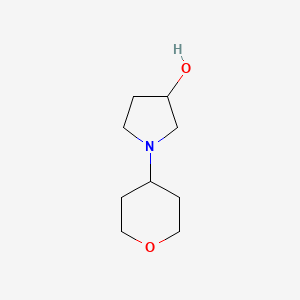

The compound (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a complex organic molecule. It contains a fluorophenyl group, a methanol group, and a dimethylamino group . The exact properties and applications of this specific compound are not widely documented in the available literature.

Molecular Structure Analysis

The molecular structure of(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is complex, with multiple functional groups. The presence of a dimethylamino group and a methanol group attached to a fluorophenyl ring suggests potential for interesting chemical properties .

科学研究应用

分子逻辑设备

一项研究聚焦于三芳基吡唑啉的光物理性质,采用“受体1-荧光团-间隔物-受体2”格式,展示了基于光诱导电子转移(PET)和内部电荷转移(ICT)机制的分子逻辑设备应用。在特定pH水平下二甲氨基团的质子化导致显著荧光,展示了其在pH驱动的分子逻辑设备中的潜力 (Zammit et al., 2015)。

荧光检测

对吖啶衍生物的研究显示出对甲醇中Zn(2+)和Cd(2+)离子的显著选择性和灵敏度,利用存在的PET效应猝灭以增强发射强度。该研究强调了该化合物在选择性荧光检测中的实用性 (Visscher et al., 2016)。

催化过程

使用La3+进行S-芳基甲基磷酸硫酯的甲醇解的催化系统提出了一种可能有助于从化学战剂中去除有毒副产品的方法。这突显了这类化合物在增强催化效率和化学反应安全性方面的应用 (Dhar et al., 2011)。

光学性质

对N-芳基吲哚啉染料的研究阐明了它们的二次非线性光学性质,表明它们在光学应用中具有重要潜力。研究表明,不同取代基可以影响材料的光学行为,暗示了在光子和电光设备中的用途 (Liu et al., 2008)。

甲醇生产和利用

从涉及“(3-((二甲氨基)甲基)-5-氟苯基)甲醇”等化合物的过程中衍生的甲醇被探讨其广泛应用,包括作为清洁燃料、化学合成中以及减少CO2排放中的应用。将CO2转化为甲醇提供了一种减少CO2排放的方法,尤其值得注意的是甲醇作为氢储存和保护的能源载体的作用。这些应用是向更可持续的能源和化学生产过程转变的基础 (Dalena et al., 2018)。

作用机制

Target of Action

It contains a dimethylamine group , which is known to interact with various biological targets. Dimethylamine is used as a raw material for the production of many agrichemicals and pharmaceuticals . It is also used as a precursor for the preparation of amido derivatives .

Mode of Action

For instance, dimethylamine is a weak base and can react with acids to form salts . This property could potentially influence its interaction with biological targets.

Biochemical Pathways

For example, it has been observed in the amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

For example, dimethylamine is a small, polar molecule that is soluble in water , which could potentially affect its absorption and distribution in the body.

属性

IUPAC Name |

[3-[(dimethylamino)methyl]-5-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRWMUBSJYTETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methoxy[(oxan-4-yl)methyl]amine hydrochloride](/img/structure/B1532840.png)

![8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1532846.png)

![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532847.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1532848.png)

![1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532852.png)

![1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532853.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1532857.png)

![4-Oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1532860.png)